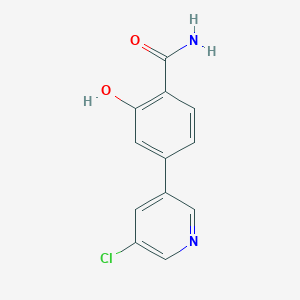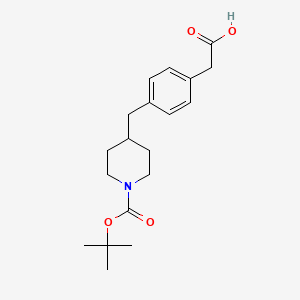
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a benzyl group bearing a carboxymethyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The protected piperidine is then subjected to benzylation using a suitable benzyl halide (e.g., benzyl bromide) under basic conditions.
Carboxymethylation: The benzylated product is further reacted with a carboxymethylating agent, such as chloroacetic acid, in the presence of a base to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The carboxymethyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Benzylic alcohol, benzaldehyde, or benzoic acid.
Reduction: Benzyl alcohol or toluene.
Substitution: Free piperidine derivative.
Scientific Research Applications
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-carboxymethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-benzyl-piperidine: Lacks the carboxymethyl group, making it less polar.
4-(4-carboxymethyl-benzyl)-piperidine: Lacks the Boc protecting group, making it more reactive.
1-Boc-4-(4-methyl-benzyl)-piperidine: Substituted with a methyl group instead of a carboxymethyl group, affecting its reactivity and solubility.
Uniqueness
1-Boc-4-(4-carboxymethyl-benzyl)-piperidine is unique due to the presence of both the Boc protecting group and the carboxymethyl substituent, which provide a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-10-8-16(9-11-20)12-14-4-6-15(7-5-14)13-17(21)22/h4-7,16H,8-13H2,1-3H3,(H,21,22) |
InChI Key |
QGTDAUGVTNFXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)


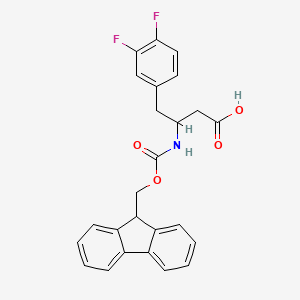
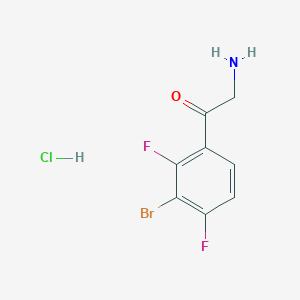
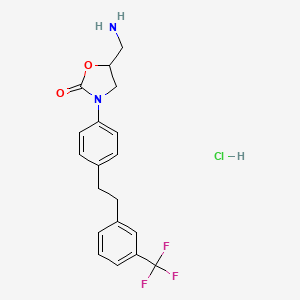
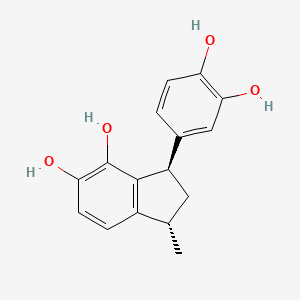
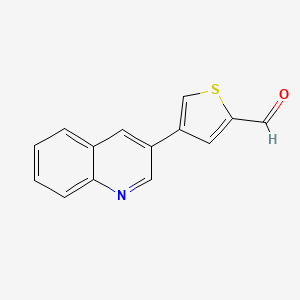
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)

![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
